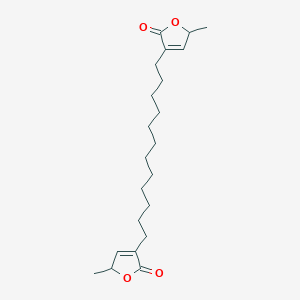![molecular formula C20H37N5O8 B1252866 N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide CAS No. 76647-54-6](/img/structure/B1252866.png)
N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide is a natural product found in Dactylosporangium thailandense with data available.
Aplicaciones Científicas De Investigación
Enantiospecific Synthesis and Applications
This compound's synthesis involves enantiospecific methods, as seen in the work of Deschenaux et al. (1989), which focuses on synthesizing enantiomers from hydroxybutanoates, showing the importance of stereochemistry in the development of such compounds (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).
Polyketide Synthesis
Polyketides, which have significant pharmaceutical applications, are synthesized using methods that involve derivatives of this compound, as demonstrated by Meilert et al. (2004). They studied the asymmetric synthesis of C15 polyketide spiroketals, indicating the potential of this compound in complex organic syntheses (Meilert, Pettit, & Vogel, 2004).
Application in Reductive Ring Opening and Synthesis
The compound's derivatives are useful in reductive oxa ring opening, a key step in synthesizing certain carbapentopyranoses. Cossy et al. (1995) utilized related methodologies in creating C-alpha-galactosides, underlining its utility in carbohydrate chemistry (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).
Utility in Amino Acid Synthesis
Singh et al. (2005) demonstrated its application in synthesizing ω-heterocyclic-β-amino acids, highlighting its versatility in generating novel amino acid derivatives. This shows its potential in developing building blocks for peptides and proteins (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).
Involvement in the Synthesis of Anellated Carbasugars
The compound's structural framework is instrumental in the synthesis of anellated carbasugars, as evidenced by Herrera et al. (2003). This indicates its role in creating complex cyclic structures, which are valuable in medicinal chemistry (Herrera, Feist, Michalik, Quincoces, & Peseke, 2003).
Anticancer Activity in Polyketides
Yuan et al. (2009) explored the isolation of new polyketides from endophytic fungal strains, where derivatives of this compound demonstrated significant inhibitory activity against human tumor cells. This suggests its potential in developing novel anticancer agents (Yuan, Yuan, Lin, Zhao, Ma, Huang, & Shen, 2009).
Forming Metal Organic Frameworks
Kumar and Mishra (2007) synthesized main group metal complexes using an organic framework derived from this compound, illustrating its potential in creating metal-organic frameworks (MOFs) for various applications (Kumar & Mishra, 2007).
Application in Dipyranone Synthesis
Harding et al. (2003) utilized this compound in synthesizing dipyranones, leading to novel C-linked disaccharide analogues. This signifies its role in synthetic carbohydrate chemistry and potential in pharmaceutical applications (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).
Propiedades
Número CAS |
76647-54-6 |
|---|---|
Nombre del producto |
N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide |
Fórmula molecular |
C20H37N5O8 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
N-[(2S,3R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide |
InChI |
InChI=1S/C20H37N5O8/c1-20(29)7-30-19(14(28)17(20)24-2)33-16-11(23)5-10(22)15(13(16)27)32-18-12(25-8-26)4-3-9(6-21)31-18/h3,8,10-19,24,27-29H,4-7,21-23H2,1-2H3,(H,25,26)/t10-,11+,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 |
Clave InChI |
CEKWVQNWPXXMIU-QFPUGEGSSA-N |
SMILES isomérico |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)NC=O)N)N)O |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC=O)N)N)O |
SMILES canónico |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC=O)N)N)O |
Sinónimos |
2'-N-formylsisomycin G 367 S1 G-367 S(1) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



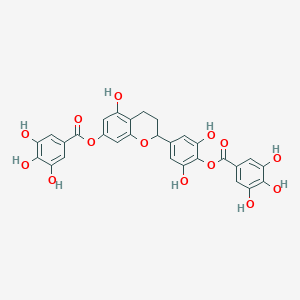


![6-[(1E,3E,5E,7E)-8-[(2R,3S,4S,5S)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1252787.png)
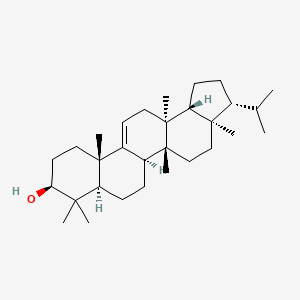
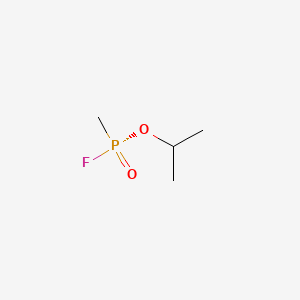

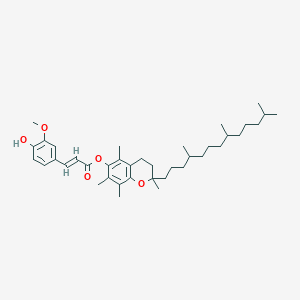



![8H-cyclopenta[a]acenaphthylene](/img/structure/B1252803.png)
